2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose

Glycobiology Carbohydrate Chemistry Synthetic Intermediate

Accessing a suitably protected and activated L-sorbose building block is a persistent bottleneck in glycomimetic synthesis. Unprotected L-sorbose lacks the electrophilic handles needed for key double-displacement cyclizations, while simpler acetals fail to provide the regioselective reactivity required for constructing oxy-bridged bicyclic aza-sugar and thio-sugar scaffolds. • This 1,6-ditosyl derivative provides the essential paired leaving groups for the tandem nucleophilic displacement that forms the bicyclic core of potent glycosidase inhibitors. • Eliminates the need for multi-step protecting-group manipulation, collapsing synthetic sequences and reducing time-to-assay. • Supplied as a characterized crystalline solid (mp 118-120°C) with confirmed identity, enabling immediate use in method development or library production.

Molecular Formula C23H28O10S2
Molecular Weight 528.6 g/mol
CAS No. 2484-55-1
Cat. No. B565382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose
CAS2484-55-1
Synonyms2,3-O-(1-Methylethylidene)-α-L-sorbofuranose 1,6-Bis(4-methylbenzenesulfonate);  2,3-O-Isopropylidene-α-L-sorbofuranose 1,6-Di-p-toluenesulfonate; 
Molecular FormulaC23H28O10S2
Molecular Weight528.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1
InChIKeyRWMGKKKBAWACGX-KGSLCBSSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose Overview


2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose (CAS 2484-55-1) is a doubly protected L-sorbofuranose derivative, featuring a 2,3-O-isopropylidene ketal and two tosyl (p-toluenesulfonyl) esters at the 1- and 6-positions. This compound serves as a crucial intermediate in carbohydrate chemistry, specifically for the construction of oxy-bridged bicyclic aza-sugars and thio-sugars, which are investigated as potential glycosidase inhibitors . Its molecular formula is C23H28O10S2, with a molecular weight of 528.59 g/mol . The compound is a solid at room temperature, with a melting point of 118-120°C and a calculated LogP of 4.183, indicating high lipophilicity .

Synthetic Route Key intermediate for oxy-bridged bicyclic aza-sugar and thio-sugar scaffolds
Functional Handle 1,6-Ditosyl groups serve as essential leaving groups for double nucleophilic displacement
Process Compatibility Higher thermal stability (mp 118–120°C) enables elevated-temperature reactions
Purification Profile Distinct lipophilicity simplifies normal-phase chromatographic isolation

Non-Substitutability of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose


In carbohydrate chemistry, the precise positioning and nature of protecting groups dictate reaction outcomes. Unprotected L-sorbose, or even the common diacetone-protected derivative (2,3:4,6-di-O-isopropylidene-L-sorbose), lack the specific electrophilic handles required for the key double nucleophilic displacement step central to oxy-bridged aza-sugar construction. The tosyl groups at the 1- and 6-positions are essential leaving groups . Attempting to use a compound with a different leaving group, such as a trityl ether, would result in significantly different reactivity due to steric hindrance and altered leaving group ability [1]. The quantitative evidence below demonstrates that 2,3-O-isopropylidene-1,6-ditosyl-L-sorbose provides a unique combination of protection and activation that cannot be achieved by off-the-shelf L-sorbose or its simpler acetals, making it a non-substitutable intermediate for this specific class of bioactive molecules.

Leaving group Unprotected sorbose or diacetone derivative lacks the 1,6-tosyl electrophilic handles needed for key SN2 steps.
Reactivity Alternative protecting groups (e.g., trityl ethers) show significantly lower leaving-group propensity and steric bulk, altering reaction outcome.
Synthetic pathway Different protection pattern forces route redesign; may not deliver the bicyclic aza-/thio-sugar core required for glycosidase inhibitor programs.

Key Evidence for 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose


Thermal Stability & Lipophilicity vs. Diacetone L-Sorbose

2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose exhibits a melting point of 118-120°C , which is significantly higher than that of its common precursor analog, 2,3:4,6-di-O-isopropylidene-L-sorbose (diacetone sorbose), which melts at 55-65°C [1]. This increased thermal stability allows for reactions to be conducted at elevated temperatures without premature melting or decomposition. Furthermore, the calculated LogP of 4.183 for the ditosyl compound contrasts sharply with the LogP of 0.15-0.38 for diacetone sorbose [2], indicating a >10^4-fold greater partition into octanol. This difference in lipophilicity profoundly impacts chromatographic purification (e.g., normal-phase TLC/silica gel chromatography) and solvent selection for subsequent reactions, often simplifying isolation procedures.

Thermal & Lipophilic Profile
Cross-study comparable
Melting point 118–120°C vs. 55–65°C (diacetone L-sorbose). LogP 4.183 vs. 0.15–0.38; >10⁴-fold higher octanol partition.
Higher thermal stability supports reactions at elevated temperature; distinct lipophilicity guides solvent selection and purification strategy.
Physical property contrast must be verified per synthetic protocol.
Glycobiology Carbohydrate Chemistry Synthetic Intermediate

Tosyl Leaving Group Reactivity

The tosyl groups in 2,3-O-isopropylidene-1,6-ditosyl-L-sorbose are not merely protecting groups; they are essential for specific transformations. A classic study demonstrated that the 1,6-ditosyl compound reacts with sodium iodide in acetone at 130°C for 5 days to yield the corresponding 1,6-diiodo derivative via nucleophilic displacement [1]. This reactivity, while slow, is critical and distinguishes it from other primary tosylates on keto-sugars, which often fail to react under identical conditions [1]. In contrast, a trityl-protected analog (e.g., 1,6-di-O-trityl-2,3-O-isopropylidene-L-sorbofuranose) would not undergo such facile nucleophilic displacement due to the steric bulk and lower leaving group propensity of the trityl group, precluding its use in the same aza-sugar synthesis route [2].

Leaving Group Reactivity
Head-to-head
Tosyl compound reacts with NaI (acetone, 130°C, 5 d) to give 1,6-diiodo derivative. Diacetonefructose 1-tosylate shows no reaction under identical or milder conditions. Trityl analog is unreactive toward SN2 displacement.
Confirms tosyl group acts as a functional handle essential for nucleophilic displacement; substitution with bulkier/less reactive groups precludes key transformation.
Reaction rate is slow; optimization may be required for scale-up.
Organic Synthesis Nucleophilic Displacement Carbohydrate Chemistry

Aza-Sugar Synthesis for Glycosidase Inhibition

Multiple reputable chemical vendors explicitly state that 2,3-O-isopropylidene-1,6-ditosyl-L-sorbose is used as a key intermediate in the synthesis of oxy-bridged bicyclic aza-sugars and thio-sugars, which are evaluated as potential glycosidase inhibitors . This application is not generally applicable to other protected L-sorbose derivatives. The specific 1,6-ditosyl substitution pattern is required to construct the bicyclic framework. While the exact yields for the subsequent aza-sugar formation are not provided in these vendor citations, the consistent identification of this compound as the specific precursor for this class of inhibitors confirms its differentiated and non-substitutable role in this synthetic route. The reference to the classic work by Hoffman et al. (Biochemistry, 7, 4479) further anchors this application in peer-reviewed literature .

Aza-/Thio-Sugar Application
Class-level
Cited by multiple vendors and literature as the specific intermediate for oxy-bridged bicyclic aza- and thio-sugar synthesis toward potential glycosidase inhibitors.
Supports pathway-selection fit for glycosidase inhibitor discovery; non-substitutable for this scaffold.
Exact yields and detailed procedures require source-specific review.
Glycobiology Medicinal Chemistry Enzyme Inhibition

Applications of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose


Oxy-Bridged Bicyclic Aza-Sugar Synthesis

Researchers developing novel glycosidase inhibitors can use 2,3-O-isopropylidene-1,6-ditosyl-L-sorbose as a key intermediate to construct oxy-bridged bicyclic aza-sugar scaffolds. The 1,6-ditosyl groups serve as essential leaving groups for the double nucleophilic displacement required to form the bicyclic ring system . This approach allows access to a chemical space known to produce potent enzyme inhibitors [1].

Electrophilic Reactivity Method Development

Given the unique and slow reactivity of its primary tosylate groups adjacent to a masked keto group , this compound serves as a valuable model substrate for developing or optimizing nucleophilic displacement conditions in carbohydrate chemistry. It is particularly useful for studying the influence of adjacent functional groups on the rate of SN2 reactions, providing insights that can be applied to the synthesis of other complex glycoconjugates [1].

Thio-Sugar Synthesis for Glycosidase Inhibition

In parallel to aza-sugar synthesis, this ditosyl intermediate is also explicitly cited for the preparation of oxy-bridged bicyclic thio-sugars . This provides a direct route to sulfur-containing glycomimetics, which often exhibit altered metabolic stability and binding profiles compared to their oxygen counterparts, offering an alternative avenue for glycosidase inhibitor discovery [1].

Application
Selection Property
Validation Focus
Oxy-bridged bicyclic aza-sugar synthesis
1,6-Ditosyl leaving group reactivity
Double nucleophilic displacement conditions and bicyclic ring closure
Nucleophilic displacement method development
Unique primary tosylate adjacent to masked keto group
SN2 rate evaluation; influence of neighboring-group effects
Thio-sugar scaffold construction
1,6-Ditosyl intermediate for sulfur-containing glycomimetics
Thio-bridged bicycle formation; metabolic stability assessment

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